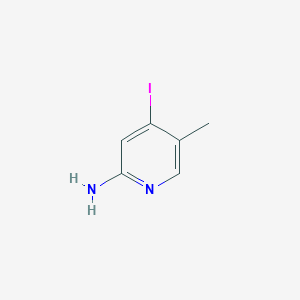

4-Iodo-5-methylpyridin-2-amine

Description

BenchChem offers high-quality 4-Iodo-5-methylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-5-methylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJMKSZNORAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-Iodo-5-methylpyridin-2-amine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Iodo-5-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-Iodo-5-methylpyridin-2-amine, a valuable heterocyclic building block for drug discovery and development. The synthesis of this molecule presents a unique regiochemical challenge. Direct electrophilic iodination of the logical precursor, 5-methylpyridin-2-amine, is unlikely to yield the desired C4-iodo isomer due to the powerful ortho-, para-directing influence of the C2-amino group. This guide, therefore, details a more strategic, multi-step approach commencing from 2-chloro-5-methylpyridine. The pathway leverages the directing effects of an N-oxide intermediate to achieve precise functionalization of the pyridine core. Each step is discussed in detail, including the underlying chemical principles, step-by-step protocols, and key experimental considerations.

Introduction and Strategic Overview

4-Iodo-5-methylpyridin-2-amine is a key intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The unique arrangement of its substituents—an amino group for hydrogen bonding, a methyl group for steric and electronic influence, and an iodo group for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)—makes it a highly versatile scaffold for constructing libraries of potential therapeutic agents.

The primary challenge in synthesizing this molecule is achieving the desired 1,2,4,5-substitution pattern on the pyridine ring. A retrosynthetic analysis reveals the core issue:

Caption: Retrosynthetic analysis of 4-Iodo-5-methylpyridin-2-amine.

The strong activating and ortho-, para-directing nature of the amino group at the C2 position would direct incoming electrophiles, such as an iodinating agent, primarily to the C3 and C5 positions[1][2]. The weaker activating methyl group at C5 directs to the C4 and C6 positions. This conflict in directing effects makes a direct, regioselective C4 iodination of 5-methylpyridin-2-amine a low-yielding and impractical approach.

Therefore, a more robust and controllable synthesis is proposed. This pathway begins with 2-chloro-5-methylpyridine and utilizes an N-oxidation strategy to activate the C4 position for subsequent functionalization. This method ensures the correct placement of substituents, culminating in the target molecule.

Proposed Synthetic Pathway Overview

Caption: Proposed multi-step synthesis of 4-Iodo-5-methylpyridin-2-amine.

Detailed Synthesis and Experimental Protocols

This section provides a step-by-step guide for the synthesis, adapted from established procedures for analogous compounds[3][4].

Step 1: N-Oxidation of 2-Chloro-5-methylpyridine

The initial step involves the oxidation of the pyridine nitrogen. This is crucial as the resulting N-oxide functionality activates the C4 position of the pyridine ring, making it susceptible to electrophilic attack in the subsequent step.

-

Causality: The N-oxide group is electron-donating through resonance, increasing the electron density at the C2, C4, and C6 positions. Since C2 is already substituted, and C4 is sterically accessible, it becomes the prime target for nitration.

Experimental Protocol:

-

To a solution of 2-chloro-5-methylpyridine (1.0 eq) in glacial acetic acid (5-10 volumes), add hydrogen peroxide (30% aq. solution, 2.0-3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methylpyridine-N-oxide, which can often be used in the next step without further purification.

Step 2: Regioselective Nitration

With the C4 position activated, nitration is performed using a standard nitrating mixture of nitric and sulfuric acids.

-

Mechanism: The electrophile, the nitronium ion (NO₂⁺), is generated in situ and preferentially attacks the electron-rich C4 position of the N-oxide.

Caption: Electrophilic attack at the activated C4 position.

Experimental Protocol:

-

Add 2-chloro-5-methylpyridine-N-oxide (1.0 eq) portion-wise to concentrated sulfuric acid at 0°C.

-

To this solution, add a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 - 1.5 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain for 5-10 hours[3].

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to pH 7-8, keeping the temperature low.

-

The product, 2-chloro-5-methyl-4-nitropyridine-N-oxide, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Reduction of the Nitro Group and N-Oxide

This step accomplishes two critical transformations simultaneously: the reduction of the C4-nitro group to an amine and the deoxygenation of the N-oxide back to the pyridine.

-

Causality: Reagents like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C) are powerful reducing systems capable of reducing both functionalities in a single pot.

Experimental Protocol:

-

Suspend 2-chloro-5-methyl-4-nitropyridine-N-oxide (1.0 eq) in glacial acetic acid (10-20 volumes).

-

Add iron powder (4.0-6.0 eq) portion-wise, as the reaction can be exothermic.

-

Heat the mixture to 100°C and stir for 1-2 hours[3].

-

After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Pour the filtrate into ice water and basify to pH 9-10 with a concentrated NaOH solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-2-chloro-5-methylpyridine.

Step 4: Diazotization and Iodination (Sandmeyer-type Reaction)

The 4-amino group is converted into a 4-iodo group via a diazonium salt intermediate. This is a classic and reliable method for introducing halides onto an aromatic ring.

-

Mechanism: The primary amine reacts with nitrous acid (from NaNO₂ and H₂SO₄) to form a diazonium salt (-N₂⁺). This salt is an excellent leaving group and is readily displaced by an iodide ion (from KI).

Experimental Protocol:

-

Dissolve 4-amino-2-chloro-5-methylpyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0°C.

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5°C. Stir for 1 hour at this temperature.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the prepared diazonium salt solution to the potassium iodide solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, 2-chloro-4-iodo-5-methylpyridine, can be purified by column chromatography.

Step 5: Nucleophilic Aromatic Amination

This final step involves the displacement of the C2-chloro substituent with an amino group. This is a challenging nucleophilic aromatic substitution (SNAr) reaction. The electron-donating methyl and iodo groups do not strongly activate the C2 position for nucleophilic attack. Therefore, forcing conditions or catalysis is required.

-

Strategy: Two primary approaches are viable:

-

High-Pressure Amination: Reaction with a concentrated source of ammonia (e.g., ammonia in methanol or aqueous ammonia) in a sealed vessel at high temperatures (150-200°C).

-

Transition-Metal Catalysis: A Buchwald-Hartwig amination using a palladium or copper catalyst with a suitable ligand and base. An ammonia surrogate like benzophenone imine or an ammonia gas source can be used.

-

Proposed Experimental Protocol (Catalytic Approach):

-

In a sealed reaction vessel under an inert atmosphere (e.g., argon), combine 2-chloro-4-iodo-5-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq).

-

Add an ammonia source. This could be gaseous ammonia bubbled through the solvent or an ammonia surrogate like benzophenone imine.

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction to 80-110°C for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with an appropriate solvent, and filter through celite.

-

If an ammonia surrogate was used, an acidic workup is required to hydrolyze the imine and reveal the primary amine.

-

Purify the final product, 4-Iodo-5-methylpyridin-2-amine, by column chromatography on silica gel.

Data Summary

The following table summarizes the proposed synthetic sequence.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | N-Oxidation | 2-Chloro-5-methylpyridine | H₂O₂, Acetic Acid | 2-Chloro-5-methylpyridine-N-oxide |

| 2 | Nitration | 2-Chloro-5-methylpyridine-N-oxide | HNO₃, H₂SO₄ | 2-Chloro-5-methyl-4-nitropyridine-N-oxide |

| 3 | Reduction | 2-Chloro-5-methyl-4-nitropyridine-N-oxide | Fe, Acetic Acid | 4-Amino-2-chloro-5-methylpyridine |

| 4 | Iodination | 4-Amino-2-chloro-5-methylpyridine | NaNO₂, H₂SO₄, KI | 2-Chloro-4-iodo-5-methylpyridine |

| 5 | Amination | 2-Chloro-4-iodo-5-methylpyridine | NH₃ source, Pd catalyst, Ligand, Base | 4-Iodo-5-methylpyridin-2-amine |

Conclusion

The synthesis of 4-Iodo-5-methylpyridin-2-amine is best achieved through a strategic, multi-step pathway that circumvents the regiochemical ambiguity of direct electrophilic substitution. By employing an N-oxide intermediate, the pyridine ring can be sequentially functionalized with high precision. The key steps—N-oxidation, regioselective nitration, dual reduction, and Sandmeyer iodination—are based on well-established and reliable chemical transformations. While the final amination step presents a significant challenge requiring specialized conditions, modern catalytic methods offer a viable solution. This guide provides a robust framework for researchers and drug development professionals to access this valuable and versatile chemical building block.

References

- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

- CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

Organic Chemistry Portal - Iodination. Common Conditions. [Link]

-

NIH National Library of Medicine - A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

-

ACS Publications - Reactivity of 4-Aminopyridine with Halogens and Interhalogens. [Link]

- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

-

Scientific Publications - Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]

-

RSC Publishing - The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

-

NIH National Library of Medicine - A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

ResearchGate - The reaction of 4-chloropyridine with some amines. [Link]

-

NIH National Library of Medicine - Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. [Link]

-

Chemistry LibreTexts - Electrophilic Substitution. [Link]

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

Sources

- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Iodo-5-methylpyridin-2-amine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Iodo-5-methylpyridin-2-amine, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore synthetic strategies, and discuss its reactivity, with a focus on powerful cross-coupling reactions. This document is intended to be a practical resource for researchers, offering insights into the strategic use of this versatile molecule.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern drug discovery, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of iodine and methyl groups onto the 2-aminopyridine core, as in 4-Iodo-5-methylpyridin-2-amine, provides a unique combination of steric and electronic properties. The iodo-substituent, in particular, serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, making this compound a valuable intermediate for the synthesis of complex molecular architectures. Its structural isomer, 2-Amino-5-iodo-4-methylpyridine, is also a key compound in pharmaceutical and agrochemical synthesis, highlighting the importance of this class of molecules.[1]

Physicochemical and Spectroscopic Profile

Precise experimental data for 4-Iodo-5-methylpyridin-2-amine is not extensively reported in publicly available literature, a common challenge with specialized reagents. The following table summarizes key identifiers and predicted physicochemical properties. For comparative purposes, the experimental melting point of the isomeric 2-Amino-5-iodo-4-methylpyridine is included.

| Property | Value | Source |

| Chemical Name | 4-Iodo-5-methylpyridin-2-amine | N/A |

| CAS Number | 1227581-81-8 | N/A |

| Molecular Formula | C₆H₇IN₂ | N/A |

| Molecular Weight | 234.04 g/mol | N/A |

| Predicted Boiling Point | 316.0 ± 42.0 °C | N/A |

| Predicted Density | 1.898 ± 0.06 g/cm³ | N/A |

| Predicted Flash Point | 144.9 ± 27.9 °C | N/A |

| Appearance of Isomer (2-Amino-5-iodo-4-methylpyridine) | Yellow to brown powder | [1] |

| Melting Point of Isomer (2-Amino-5-iodo-4-methylpyridine) | 115-119 °C | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic effects of the iodo, methyl, and amino groups.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the iodine will be significantly shifted downfield.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 234, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for iodine would also be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, and C=C and C=N stretching vibrations for the pyridine ring.

Synthesis Strategies

Conceptual Synthetic Workflow: Iodination of 5-methylpyridin-2-amine

The direct iodination of aminopyridines can be achieved using various iodinating agents. A common and effective method involves the use of an iodine source in the presence of a base.

Caption: Conceptual workflow for the synthesis of 4-Iodo-5-methylpyridin-2-amine.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet mechanistically sound, protocol for the synthesis of 4-Iodo-5-methylpyridin-2-amine. This protocol should be considered a starting point for optimization and must be performed with all appropriate safety precautions.

Materials:

-

5-methylpyridin-2-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-methylpyridin-2-amine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-Iodo-5-methylpyridin-2-amine.

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in 4-Iodo-5-methylpyridin-2-amine is a key functional group that enables its participation in a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. 4-Iodo-5-methylpyridin-2-amine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Sources

"4-Iodo-5-methylpyridin-2-amine" CAS number 1227581-81-8

An In-Depth Technical Guide to 4-Iodo-5-methylpyridin-2-amine (CAS 1227581-81-8): Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-5-methylpyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. While direct literature on this specific compound is sparse, this document consolidates available data, proposes a scientifically grounded synthetic pathway, and explores its potential applications by drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical properties, reactivity, and role as a valuable building block in the synthesis of bioactive compounds.

Introduction and Significance

4-Iodo-5-methylpyridin-2-amine (CAS No. 1227581-81-8) belongs to the class of 2-aminopyridines, a scaffold that is prevalent in a wide array of pharmacologically active molecules. The presence of an iodine atom at the 4-position, a methyl group at the 5-position, and an amino group at the 2-position imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications. Halogenated pyridines are crucial in pharmaceutical sciences as they serve as key intermediates in cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[1]

The 2-aminopyridine moiety itself is a known pharmacophore, exhibiting a range of biological activities. Derivatives have been explored as inhibitors for various enzymes and as ligands for receptors. Notably, substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[2][3] The strategic placement of the iodo and methyl groups on the pyridine ring of the title compound offers multiple avenues for synthetic elaboration, positioning it as a valuable starting material for the generation of novel chemical entities with therapeutic potential.

Physicochemical Properties

While experimental data for 4-Iodo-5-methylpyridin-2-amine is not extensively published, its basic properties can be predicted or inferred from available data on its isomers and related compounds. A summary of its key physicochemical characteristics is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1227581-81-8 | N/A |

| Molecular Formula | C₆H₇IN₂ | N/A |

| Molecular Weight | 234.04 g/mol | N/A |

| Appearance | Likely a yellow to brown powder/crystal | Estimated from[4] |

| Melting Point | 115-119 °C (for 2-Amino-5-iodo-4-methylpyridine) | [1][4] |

| Boiling Point | 316.0±42.0 °C (Predicted) | N/A |

| Density | 1.898±0.06 g/cm³ (Predicted) | N/A |

| LogP | 2.78 (Predicted) | N/A |

Proposed Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the direct iodination of a suitable aminomethylpyridine precursor. The challenge lies in achieving the desired regioselectivity. An alternative, and often more controlled, strategy is to introduce the amino group at a later stage. A plausible precursor is 2-chloro-4-iodo-5-methylpyridine, which can be synthesized from 2-chloro-5-methyl-4-nitropyridine-N-oxide.[5]

Proposed Synthetic Protocol

The proposed synthesis is a multi-step process, outlined below and visualized in the accompanying workflow diagram.

Step 1: Synthesis of 2-Chloro-5-methyl-4-pyridinamine This step involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-N-oxide. This transformation is known to proceed with high efficiency.[6]

-

Reactants: 2-chloro-5-methyl-4-nitro-pyridine-N-oxide, Hydrogen gas

-

Catalyst: Platinum on carbon (Pt/C), potentially with a molybdenum promoter[5]

-

Solvent: Ethanol

-

Conditions: The reaction is typically carried out under hydrogen pressure in an autoclave.

Step 2: Diazotization of 2-Chloro-5-methyl-4-pyridinamine The resulting aminopyridine is then subjected to diazotization to form a diazonium salt, a versatile intermediate.

-

Reactants: 2-Chloro-5-methyl-4-pyridinamine, Sodium nitrite (NaNO₂)

-

Solvent: Aqueous acidic solution (e.g., HCl or H₂SO₄)

-

Conditions: Low temperatures (0-5 °C) are crucial to maintain the stability of the diazonium salt.

Step 3: Sandmeyer-type Iodination The diazonium salt is then reacted with an iodide source to introduce the iodine atom at the 4-position.

-

Reactants: The in-situ generated diazonium salt, Potassium iodide (KI)

-

Conditions: The reaction mixture is typically warmed to room temperature to facilitate the displacement of the diazonium group by iodide.

Step 4: Amination of 2-Chloro-4-iodo-5-methylpyridine The final step is the nucleophilic aromatic substitution of the chlorine atom with an amino group.

-

Reactants: 2-Chloro-4-iodo-5-methylpyridine, Ammonia (or a protected amine source)

-

Conditions: This reaction may require elevated temperatures and pressure, and potentially a catalyst, depending on the reactivity of the substrate.

Experimental Workflow Visualization

Caption: Proposed multi-step synthesis of 4-Iodo-5-methylpyridin-2-amine.

Reactivity and Chemical Behavior

The reactivity of 4-Iodo-5-methylpyridin-2-amine is governed by its three key functional groups: the pyridine ring, the amino group, and the iodo group.

-

Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring can undergo nucleophilic aromatic substitution, although this is generally less facile than in benzene derivatives. The existing substituents will direct the position of any further reactions.

-

Amino Group: The amino group at the 2-position is a strong activating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. It also serves as a nucleophile and a base.[6]

-

Iodo Group: The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide range of substituents at the 4-position, making it a cornerstone of its utility in medicinal chemistry.

Key Transformation Pathways

Caption: Potential synthetic transformations of 4-Iodo-5-methylpyridin-2-amine.

Applications in Drug Discovery and Development

While specific applications of 4-Iodo-5-methylpyridin-2-amine are not explicitly detailed in the literature, its structural motifs are present in numerous bioactive compounds. Its primary value lies in its role as a versatile building block for the synthesis of more complex molecules.

Scaffold for iNOS Inhibitors

As previously mentioned, 2-amino-4-methylpyridine derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[2] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. The title compound is an ideal starting point for the development of novel iNOS inhibitors. The iodo group can be functionalized via cross-coupling reactions to explore the structure-activity relationship (SAR) at the 4-position, while the amino group can be modified to optimize binding and pharmacokinetic properties.

Intermediate in Pharmaceutical and Agrochemical Synthesis

2-Amino-5-iodo-4-methylpyridine, a close isomer, is cited as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as in the formulation of agrochemicals like pesticides and herbicides.[1] By analogy, 4-Iodo-5-methylpyridin-2-amine is expected to have similar utility in these fields.

Precursor for Bioactive Compound Libraries

The amenability of the iodo group to a wide range of cross-coupling reactions makes this compound an excellent scaffold for the generation of compound libraries for high-throughput screening. By systematically varying the substituent at the 4-position, a diverse set of molecules can be rapidly synthesized and tested for a variety of biological targets.

Conclusion

4-Iodo-5-methylpyridin-2-amine is a strategically functionalized pyridine derivative with significant potential in drug discovery and development. While a validated synthetic protocol is not yet published, a plausible route can be designed based on established chemical principles. Its true value lies in its versatility as a synthetic intermediate, with the iodo and amino groups providing orthogonal handles for chemical modification. For researchers in medicinal chemistry, this compound represents a valuable building block for the synthesis of novel bioactive molecules, particularly in the pursuit of iNOS inhibitors and other therapeutic agents.

References

- MUTNICK, Daniel; CHIANELLI, Donatella.

-

Chem-Impex. (n.d.). 2-Amino-5-iodo-4-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

Chem-Impex. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-5-iodo-4-methylpyridine | 356561-08-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 6. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Iodo-5-methylpyridin-2-amine

Abstract: 4-Iodo-5-methylpyridin-2-amine is a strategically functionalized heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern—featuring a nucleophilic amino group and a versatile iodo moiety ripe for cross-coupling—renders it a powerful building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and reactivity. It further details its critical applications in drug discovery and agrochemical development, supported by a discussion of synthetic strategies and a practical experimental protocol for its derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile pyridinamine scaffold.

Core Molecular Structure and Physicochemical Properties

The utility of any chemical building block is fundamentally derived from its structure. 4-Iodo-5-methylpyridin-2-amine is a carefully designed scaffold that offers multiple, distinct reaction pathways, enabling precise and controlled molecular elaboration.

Systematic Nomenclature and Identification

The compound is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) conventions for substituted pyridine rings. The core structure possesses three key substituents whose positions dictate its chemical behavior:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.

-

2-amine Group: An electron-donating amino group at the C2 position, which activates the ring and serves as a key nucleophilic handle.

-

4-iodo Group: An iodine atom at the C4 position. The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

-

5-methyl Group: A methyl substituent at the C5 position, which influences the steric and electronic environment of the adjacent reactive sites.

Quantitative and identifying data for this class of compounds are summarized below. Data for the closely related and commercially available isomer, 2-Amino-5-iodo-4-methylpyridine, is used as a representative example.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [1][2] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 115-119 ºC (Isomer: 2-Amino-5-iodo-4-methylpyridine) | [1] |

| Purity | Typically ≥98-99% (HPLC) | [1] |

| CAS Number (Isomer) | 356561-08-5 (Isomer: 2-Amino-5-iodo-4-methylpyridine) | [1] |

| Storage Conditions | Store at 0-8 °C, protect from light | [1][3] |

Structural Elucidation and Spectroscopic Characterization

Confirming the structure of 4-Iodo-5-methylpyridin-2-amine relies on standard spectroscopic techniques. While specific spectra for this exact isomer are not broadly published, a predictive analysis based on foundational principles and data from analogous compounds provides a clear roadmap for its characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two singlets in the aromatic region corresponding to the protons at C3 and C6, a singlet for the C5-methyl group protons, and a broad singlet for the C2-amino group protons which may shift depending on solvent and concentration. Data for the parent compound, 2-Amino-5-methylpyridine, shows characteristic aromatic signals around 7.8 ppm and 7.1 ppm, with the methyl signal appearing near 2.1 ppm.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms of the substituted pyridine ring. The carbon atom bearing the iodine (C4) would be expected to appear at a relatively low field (high ppm value) due to the halogen's deshielding effect.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (~2900-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.[5]

-

Mass Spectrometry: The mass spectrum would show a clear molecular ion (M⁺) peak at m/z ≈ 234, corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be observed due to the presence of iodine.

Synthesis, Reactivity, and Applications

The value of 4-Iodo-5-methylpyridin-2-amine lies in its dual reactivity, making it a cornerstone intermediate in multi-step syntheses.

Synthetic Pathways

The synthesis of substituted aminopyridines can be approached through various strategies. A common method involves the functionalization of a pre-existing pyridine N-oxide, which activates the ring for subsequent reactions.[6] For instance, a plausible route could start from 5-methylpyridin-2-amine, followed by protection of the amino group, iodination at the C4 position, and subsequent deprotection.

The diagram below illustrates a conceptual synthetic workflow for producing functionalized aminopyridines, highlighting key transformations.

Caption: Conceptual workflow for the synthesis of iodinated aminopyridines.

Key Reaction Chemistries and Applications

The strategic placement of the iodo and amino groups unlocks a vast chemical space for further derivatization, making this compound a valuable intermediate in pharmaceutical and agrochemical development.[1]

-

Palladium-Catalyzed Cross-Coupling: The C4-Iodo bond is the primary site for building molecular complexity. It readily participates in a wide array of cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds, attaching new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing secondary or tertiary amine functionalities.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

-

-

Amino Group Derivatization: The C2-amino group is a versatile nucleophile and can be modified through:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, which are common motifs in bioactive molecules.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

This dual functionality allows for sequential or orthogonal synthetic strategies, where one part of the molecule can be modified while the other remains intact for a later transformation. Such building blocks are instrumental in developing anti-cancer agents, antibiotics, and effective pesticides.[1]

The diagram below illustrates the primary reaction pathways available from the 4-Iodo-5-methylpyridin-2-amine scaffold.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. synchem.de [synchem.de]

- 3. chemscene.com [chemscene.com]

- 4. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 5. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Reactivity of the C-I Bond in 4-Iodo-5-methylpyridin-2-amine: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Core and the Strategic Importance of the C-I Bond

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence is due to its ability to engage in critical hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases.[1] The strategic functionalization of this privileged core is paramount in the drug discovery process, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on the reactivity of 4-Iodo-5-methylpyridin-2-amine , a versatile building block in pharmaceutical and agrochemical development.[2] The carbon-iodine (C-I) bond at the 4-position is the focal point of its synthetic utility. Among halogens, iodine's high polarizability and the relative weakness of the C-I bond make it an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[3] This heightened reactivity allows for the selective and efficient formation of new carbon-carbon and carbon-nitrogen bonds under conditions that often leave C-Br and C-Cl bonds intact, a crucial feature in complex, multi-step syntheses.[4]

This document serves as an in-depth technical resource, providing not only the mechanistic underpinnings but also field-proven, adaptable protocols for the most vital transformations involving the C-I bond of 4-Iodo-5-methylpyridin-2-amine: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Core Principles of Reactivity: Palladium-Catalyzed Cross-Coupling

The synthetic utility of 4-Iodo-5-methylpyridin-2-amine is overwhelmingly realized through palladium-catalyzed cross-coupling reactions. These transformations, recognized with the 2010 Nobel Prize in Chemistry, share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle.[3] The exceptional reactivity of the C-I bond makes it the preferred site for the initial and often rate-determining step: oxidative addition to the Pd(0) catalyst.

The general catalytic cycle can be visualized as follows:

Caption: General Palladium Cross-Coupling Cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 4-Iodo-5-methylpyridin-2-amine, forming a Pd(II) intermediate. This is typically the rate-limiting step, and its facility with aryl iodides is a key advantage.

-

Transmetalation (for Suzuki and Sonogashira): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.

For the Buchwald-Hartwig amination , the process is slightly different after oxidative addition, involving coordination of the amine, deprotonation by a base to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[5][6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are common motifs in kinase inhibitors.[7] Coupling 4-Iodo-5-methylpyridin-2-amine with various aryl or heteroaryl boronic acids allows for the systematic exploration of the chemical space at the 4-position.

Causality Behind Experimental Choices

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and a phosphine ligand is standard. For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial. They promote the reductive elimination step and prevent catalyst deactivation.[8]

-

Base: A base is crucial for activating the organoboron species. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in a mixed aqueous-organic solvent system. The choice of base can influence the reaction rate and suppression of side reactions.[7]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typical. This system solubilizes both the organic starting materials and the inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

-

4-Iodo-5-methylpyridin-2-amine

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or sealed vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-Iodo-5-methylpyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Readily available and effective for aryl iodides. |

| Ligand | PPh₃ (or SPhos for challenging substrates) | PPh₃ is standard; bulky ligands can improve yields. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic system to dissolve all components. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a powerful method for introducing linear, rigid alkynyl groups into molecules.[9] This is particularly useful for probing deep active site pockets or for use as a synthetic handle for further transformations like click chemistry.

Causality Behind Experimental Choices

-

Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system: a palladium catalyst (as in Suzuki coupling) and a copper(I) co-catalyst (typically CuI).[4] The palladium complex undergoes oxidative addition with the C-I bond, while the copper(I) salt reacts with the terminal alkyne to form a highly reactive copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[9]

-

Conditions: The reaction must be performed under strictly anaerobic (oxygen-free) conditions. Oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction.[10]

Experimental Protocol: Sonogashira Coupling

Caption: Sonogashira Coupling Workflow.

Materials:

-

4-Iodo-5-methylpyridin-2-amine

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Strictly inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under a strict inert atmosphere, add 4-Iodo-5-methylpyridin-2-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 eq).

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (to remove the amine base) and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography.

| Parameter | Condition | Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira reactions. |

| Copper Co-catalyst | CuI | Forms copper acetylide for efficient transmetalation. |

| Base | TEA, DIPEA | Deprotonates the alkyne and neutralizes HX byproduct. |

| Solvent | THF, DMF | Anhydrous and aprotic solvents are required. |

| Atmosphere | Strictly inert (N₂ or Ar) | Prevents oxidative homocoupling of the alkyne. |

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of diarylamines or N-alkylated aryl amines.[11] This reaction is often more versatile and occurs under milder conditions than classical methods like the Ullmann condensation. For 4-Iodo-5-methylpyridin-2-amine, this allows for the introduction of a diverse range of secondary amine functionalities.

Causality Behind Experimental Choices

-

Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands developed by the Buchwald and Hartwig groups, such as Xantphos, BINAP, RuPhos, and BrettPhos, are designed to facilitate both the oxidative addition and the final C-N reductive elimination steps, which can be challenging.[5][12] Pre-formed catalysts (precatalysts) are often used to ensure reproducibility.[13]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner after it coordinates to the palladium center. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[11] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

-

Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Experimental Protocol: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

-

4-Iodo-5-methylpyridin-2-amine

-

Primary or secondary amine (1.2 equivalents)

-

Palladium precatalyst (e.g., RuPhos-Pd-G3 or XantPhos-Pd-G3, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

-

Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk tube or glovebox environment

Procedure:

-

In a glovebox or under a strict inert atmosphere, add 4-Iodo-5-methylpyridin-2-amine (1.0 eq), the palladium precatalyst (0.02 eq), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube.

-

Add the anhydrous solvent (e.g., toluene).

-

Add the amine coupling partner (1.2 eq).

-

Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with saturated aqueous NH₄Cl, then dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Precatalysts | Precatalysts offer higher stability and reactivity. |

| Ligand | RuPhos, Xantphos, BrettPhos | Bulky, electron-rich ligands are essential for this reaction. |

| Base | NaOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic base required for amine deprotonation. |

| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are mandatory. |

| Temperature | 80-110 °C | Varies based on substrate reactivity and catalyst system. |

Conclusion

The C-I bond in 4-Iodo-5-methylpyridin-2-amine is a highly reactive and strategically valuable functional group for the synthesis of complex molecules in drug discovery. Its propensity to undergo oxidative addition to palladium(0) catalysts makes it an ideal substrate for a range of powerful cross-coupling reactions. By understanding the mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently and selectively perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols outlined in this guide provide a robust foundation for leveraging the reactivity of this versatile building block to generate novel chemical entities with significant therapeutic potential.

References

- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem Technical Support Team.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Basu, B., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(49), 8875-8877.

- Zheng, Q.-H., et al. (2008). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 51(18), 5675–5687.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Reid, D. G., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1002-1008.

- de Vries, J. G., & de Vries, A. H. M. (2020). The Buchwald–Hartwig Amination After 25 Years.

- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405.

- Tashrifi, Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst.

- Casale, J. F., & Hays, P. A. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal, 9(1), 19-27.

- Wissinger, J. E., et al. (2015). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.

- Ros, E., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

- Chobe, M., et al. (2020). Suzuki cross-coupling of 4a–f, h with arylboronic acids. RSC Advances, 10(52), 31278-31288.

- Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 213, 113175.

- Bayer Aktiengesellschaft. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). CN113474332A.

- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.

- Shields, J. D., et al. (2022). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 144(4), 1547–1552.

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.

- Bayer Aktiengesellschaft. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.

- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

- Chaikuad, A., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)

- Ros, E., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

- Barvian, M., et al. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry, 50(21), 5227-5239.

- Casale, J. F., & Hays, P. A. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Forendex.

- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. cetjournal.it [cetjournal.it]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. research.rug.nl [research.rug.nl]

- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Iodo-5-methylpyridin-2-amine in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4-Iodo-5-methylpyridin-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles of its expected solubility based on its structural attributes and provides a robust experimental framework for its empirical determination.

Introduction to 4-Iodo-5-methylpyridin-2-amine

4-Iodo-5-methylpyridin-2-amine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its molecular structure, featuring an amino group, a methyl group, and an iodine atom on the pyridine ring, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.[2]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂ | [3] |

| Molecular Weight | 234.04 g/mol | [3] |

| Predicted Boiling Point | 316.0 ± 42.0 °C | [3] |

| Predicted Density | 1.898 ± 0.06 g/cm³ | [3] |

| Predicted LogP | 2.78 | [3] |

Theoretical Solubility Profile and Influencing Factors

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structure of 4-Iodo-5-methylpyridin-2-amine suggests a nuanced solubility profile.

-

Polarity and Hydrogen Bonding: The presence of the amino group (-NH₂) allows for hydrogen bonding, both as a donor and an acceptor. This functional group, along with the nitrogen atom in the pyridine ring, imparts a degree of polarity to the molecule. Therefore, the compound is expected to exhibit solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The solubility of the related compound, 2-aminopyridine, is high in water and alcohol.[4] Similarly, 4-aminopyridine is soluble in water, methanol, ethanol, DMSO, and DMF.

-

Influence of Substituents:

-

Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces. Its presence increases the molecular weight and may enhance solubility in less polar solvents compared to its non-iodinated counterpart.

-

Methyl Group: The methyl group (-CH₃) is nonpolar and contributes to the hydrophobic character of the molecule. This may slightly decrease solubility in highly polar solvents but could enhance it in solvents of intermediate polarity.

-

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented below.

Predicted Qualitative Solubility of 4-Iodo-5-methylpyridin-2-amine:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the amino group and pyridine nitrogen. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity and intermolecular forces. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Intermediate polarity may allow for some dissolution. |

Experimental Determination of Solubility

Given the absence of specific quantitative data, an empirical determination of solubility is essential for practical applications. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-Iodo-5-methylpyridin-2-amine.

Caption: Experimental workflow for determining the solubility of 4-Iodo-5-methylpyridin-2-amine.

Detailed Step-by-Step Protocol

Materials:

-

4-Iodo-5-methylpyridin-2-amine

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Iodo-5-methylpyridin-2-amine to a pre-weighed vial. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should appear as a slurry with undissolved solid.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

For finer particles, centrifuge the vial to facilitate the sedimentation of the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered saturated solution to the vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved compound.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of 4-Iodo-5-methylpyridin-2-amine of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent. Remember to account for any dilution factors used during the analysis.

-

Conclusion

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Retrieved from [Link]

-

Li, R., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1484–1495. [Link]

-

Chem-Impex. (n.d.). 2-Amino-5-iodo-4-methylpyridine. Retrieved from [Link]

Sources

A Technical Guide to 4-Iodo-5-methylpyridin-2-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-5-methylpyridin-2-amine is a strategically functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridine core, substituted with an activating amino group, a directing methyl group, and a versatile iodo moiety, offers a unique combination of properties for the synthesis of complex molecular architectures. The presence of the iodine atom, in particular, serves as a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of the commercial availability, synthetic routes, and key applications of 4-Iodo-5-methylpyridin-2-amine, with a focus on its role in the development of targeted therapeutics.

Commercial Availability

4-Iodo-5-methylpyridin-2-amine and its isomers are commercially available from a range of suppliers catering to the research and development sector. These compounds are typically offered in various purities and quantities, suitable for laboratory-scale synthesis and high-throughput screening campaigns.

| Supplier | Product Name | CAS Number | Purity | Typical Form |

| Chem-Impex | 2-Amino-5-iodo-4-methylpyridine | 356561-08-5 | ≥ 99% (HPLC)[1] | Yellow to brown powder[1] |

| Synchem | 4-Amino-5-iodo-2-methylpyridine | 849353-19-1 | 95%[2] | Solid |

| ChemicalBook | 4-Amino-5-iodo-2-methylpyridine | 849353-19-1 | Varies by supplier | Solid |

| ChemScene | 5-Iodo-N-methylpyridin-2-amine | 280116-78-1 | ≥98%[3] | Solid |

It is important for researchers to verify the isomeric identity and purity of the procured material, as different isomers are available and may have distinct reactivity profiles.

Synthesis of 4-Iodo-5-methylpyridin-2-amine

A likely synthetic pathway would involve the direct iodination of 2-amino-5-methylpyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. The presence of the methyl group at the 5-position may sterically hinder substitution at the 6-position and electronically favor substitution at the 4-position.

Proposed Synthetic Workflow:

Sources

Introduction: The Strategic Value of a Pre-functionalized Pyridine Core

An In-depth Technical Guide to the Synthetic Utility of 4-Iodo-5-methylpyridin-2-amine

In the landscape of modern medicinal and process chemistry, the strategic selection of starting materials is paramount to the efficiency, novelty, and ultimate success of a synthetic campaign. 4-Iodo-5-methylpyridin-2-amine is a heterocyclic building block of significant value, offering a pre-functionalized and strategically substituted pyridine scaffold.[1] Its structure, featuring a nucleophilic amino group and a reactive iodo substituent, makes it an exceptionally versatile precursor for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2][3]

The iodine atom at the C4 position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups. The 2-amino group, meanwhile, provides a crucial vector for further derivatization, cyclization, or as a key pharmacophoric element for establishing hydrogen-bond interactions with biological targets.[4] This guide provides a detailed exploration of the synthesis and core applications of 4-Iodo-5-methylpyridin-2-amine, offering field-proven insights and detailed protocols for its effective utilization in drug discovery and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 1227581-81-8 | [5] |

| Molecular Formula | C₆H₇IN₂ | [1][5] |

| Molecular Weight | 234.04 g/mol | [1][5] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 115-119 °C | [1] |

| Boiling Point | 316.0±42.0 °C (Predicted) | [5] |

| LogP | 2.78 | [5] |

| Storage | Store at 0-8 °C | [1] |

Synthesis of the Starting Material

While 4-Iodo-5-methylpyridin-2-amine is commercially available, understanding its synthesis provides valuable context for potential impurities and scalability. A common route begins with the more accessible 2-chloro-5-methylpyridine, proceeding through a four-step sequence.[6] This method ensures regioselective introduction of the iodo group at the C4 position, which is activated by the N-oxide intermediate.

Caption: A representative synthetic pathway to 4-Iodo-5-methylpyridin-2-amine.[6]

Core Synthetic Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming carbon-carbon bonds in modern organic synthesis.[7] The C(sp²)-I bond in 4-Iodo-5-methylpyridin-2-amine is highly susceptible to oxidative addition to a Palladium(0) catalyst, making it an ideal substrate for this transformation. This reaction allows for the direct linkage of the pyridine core to a vast array of aryl and heteroaryl boronic acids or esters, providing a modular and efficient route to biaryl structures common in kinase inhibitors.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-stage process:[7]

-

Oxidative Addition : The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine, forming a Pd(II) intermediate. This is typically the rate-determining step, and the high reactivity of aryl iodides makes it highly efficient.[7]

-

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex.

-

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-5-methylpyridin-2-amine

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Iodo-5-methylpyridin-2-amine, a substituted pyridine derivative of significant interest to researchers and professionals in drug discovery and development. This document is structured to deliver not only foundational data but also the underlying scientific principles and practical methodologies required for its effective application in a laboratory setting.

Introduction and Molecular Overview

4-Iodo-5-methylpyridin-2-amine is a heterocyclic compound featuring a pyridine core, which is a prevalent scaffold in medicinal chemistry. The strategic placement of an amino group at the 2-position, an iodine atom at the 4-position, and a methyl group at the 5-position imparts a unique electronic and steric profile. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] The presence of the iodo-substituent offers a reactive handle for cross-coupling reactions, while the amino and methyl groups modulate the compound's basicity, lipophilicity, and overall pharmacological potential.

Chemical Structure and Identification

The structural integrity of a compound is the bedrock of its chemical behavior. The IUPAC name for this compound is 4-Iodo-5-methylpyridin-2-amine, and it is crucial to distinguish it from its isomers.

Caption: Chemical structure of 4-Iodo-5-methylpyridin-2-amine.

Core Physicochemical Data

A summary of the key physicochemical properties of 4-Iodo-5-methylpyridin-2-amine is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂ | [2] |

| Molecular Weight | 234.04 g/mol | [2] |

| CAS Number | 1227581-81-8 | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 121 °C | [3] |

| Boiling Point (Predicted) | 316.0 ± 42.0 °C | [2] |

| Density (Predicted) | 1.898 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 144.9 ± 27.9 °C | [2] |

| LogP (Predicted) | 2.78 | [2] |

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical parameter that influences reaction conditions, purification strategies, and formulation development. For 4-Iodo-5-methylpyridin-2-amine, a systematic approach to determining its solubility in various solvents is essential.

Theoretical Considerations

The "like dissolves like" principle provides a foundational understanding of solubility. The pyridine ring introduces aromaticity and a degree of polarity, while the amino group can participate in hydrogen bonding. The methyl group is nonpolar, and the large iodine atom contributes to the molecule's polarizability and van der Waals interactions. Based on this structure, we can anticipate moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents. Its solubility in protic solvents will be influenced by the extent of hydrogen bonding.

Experimental Protocol for Solubility Determination

The following isothermal equilibrium method is a robust approach to quantitatively determine the solubility of 4-Iodo-5-methylpyridin-2-amine.

Objective: To determine the saturation solubility in a selected solvent at a specific temperature.

Materials:

-

4-Iodo-5-methylpyridin-2-amine

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-